Benzyl(2-fluoroethyl)amine hydrochloride Benzyl(2-fluoroethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375550-48-3
VCID: VC20433505
InChI: InChI=1S/C9H12FN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H
SMILES:
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol

Benzyl(2-fluoroethyl)amine hydrochloride

CAS No.: 1375550-48-3

Cat. No.: VC20433505

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(2-fluoroethyl)amine hydrochloride - 1375550-48-3

Specification

CAS No. 1375550-48-3
Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
IUPAC Name N-benzyl-2-fluoroethanamine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H
Standard InChI Key JOHWTUZEPIHCGU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCCF.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl(2-fluoroethyl)amine hydrochloride (C₉H₁₂ClFN) consists of a benzyl group (C₆H₅CH₂–) linked to a 2-fluoroethylamine moiety (–CH₂CH₂F–NH₂), protonated as a hydrochloride salt. The fluorine atom at the β-position of the ethyl chain introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight189.65 g/mol
Density1.12±0.05 g/cm³
Boiling Point285–290°C (decomposes)
Melting Point211–215°C (decomp.)
SolubilitySoluble in polar solvents (H₂O, ethanol)
pKa (amine)~8.5 (protonated form)

The hydrochloride salt enhances stability and solubility, making it suitable for aqueous reaction conditions . The benzyl group contributes π-π stacking capabilities, which are exploitable in drug design and polymer chemistry .

Synthesis and Optimization

Laboratory-Scale Synthesis

The preparation of benzyl(2-fluoroethyl)amine hydrochloride typically involves a multi-step nucleophilic substitution strategy:

  • Benzylation of 2-Fluoroethylamine:
    2-Fluoroethylamine reacts with benzyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions. The reaction proceeds via SN2 mechanism, with yields optimized at 0–5°C to minimize side reactions :

    C6H5CH2Cl+CH2FCH2NH2C6H5CH2NHCH2CH2F+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_2\text{FCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{F} + \text{HCl}

    Excess benzyl chloride (1.2 eq) and triethylamine (1.5 eq) as a base improve conversion rates to >85% .

  • Hydrochloride Salt Formation:
    The free amine is treated with hydrochloric acid (2.0 eq) in ethanol, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity .

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance safety and efficiency:

  • Reactor Design: Stainless steel reactors with corrosion-resistant linings (Hastelloy C-276) prevent degradation from HCl vapors .

  • Purification: Distillation under reduced pressure (20 mmHg, 135–142°C) isolates the amine intermediate, followed by salt formation in a crystallization unit .

Biological Activity and Pharmaceutical Applications

Mechanistic Insights

The compound’s bioactivity stems from its dual functionality:

  • Fluoroethyl Group: Enhances metabolic stability and membrane permeability via fluorine’s lipophilic effects .

  • Benzyl Moiety: Facilitates interactions with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .

Table 2: Biological Targets and Effects

TargetMechanismApplication
Histone DeacetylasesCompetitive inhibitionAnticancer therapy
Monoamine Oxidase-BIrreversible alkylationNeurodegenerative disease
β-GlucuronidaseSubstrate analogProdrug activation

Material Science Applications

Fluorinated Polymers

The compound serves as a monomer in polyurea synthesis, yielding polymers with exceptional thermal stability (T₅₀₀ = 320°C) and chemical resistance . Applications include:

  • Coatings: Anti-corrosive layers for marine equipment.

  • Adhesives: High-strength bonding agents for aerospace composites.

Catalysis

As a ligand in palladium-catalyzed cross-coupling reactions, it improves yields in Suzuki-Miyaura couplings (92–95%) by stabilizing oxidative addition intermediates .

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